molecular formula C18H23N3O B2956643 3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one CAS No. 1333906-78-7

3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one

Cat. No.: B2956643
CAS No.: 1333906-78-7
M. Wt: 297.402
InChI Key: VDDYUIRMRICHNZ-UHFFFAOYSA-N
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Description

3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-propylquinazoline-2,4(1H, 3H)-dione: Known for its activity against α-amylase.

    4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Exhibits nitrification inhibitory properties.

Uniqueness

3-propyl-1’-prop-2-ynylspiro[1H-quinazoline-2,4’-piperidine]-4-one stands out due to its spiro structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-3-11-20-13-9-18(10-14-20)19-16-8-6-5-7-15(16)17(22)21(18)12-4-2/h1,5-8,19H,4,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDYUIRMRICHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2NC13CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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